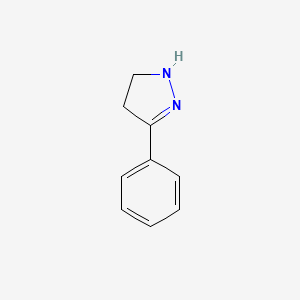

3-Phenyl-4,5-dihydro-1H-pyrazole

概要

説明

3-Phenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

3-Phenyl-4,5-dihydro-1H-pyrazole and its derivatives have been extensively studied for their biological activities , which include:

- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial and fungal strains. For instance, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In particular, certain derivatives have been synthesized and tested for their ability to inhibit inflammatory mediators such as TNF-α and IL-6 .

- Anticancer Potential : The compound has been investigated for its anticancer properties. One study reported that this compound reduced cell viability in bladder cancer cell lines . Additionally, molecular modeling studies suggest that it may interact with specific cancer targets .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. Variations in the synthesis process can lead to a variety of derivatives with enhanced biological activities. For example:

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| 1-(2,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone | Claisen–Schmidt condensation | Anti-inflammatory |

| N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole | Reaction with sulfanilamide | Carbonic anhydrase inhibition |

| 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Reflux with hydrazine hydrate | Antimicrobial and fluorescence probe |

Therapeutic Applications

The therapeutic implications of this compound are vast:

- Pain Management : Due to its anti-inflammatory properties, this compound could serve as a potential analgesic.

- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.

- Antimicrobial Agents : Given its efficacy against resistant bacterial strains, it may contribute to the development of new antibiotics.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- A study by Selvam et al. synthesized a series of pyrazole derivatives that exhibited significant anti-inflammatory activity compared to diclofenac sodium .

- Research conducted by Chovatia et al. demonstrated that synthesized derivatives showed high antimicrobial activity against multiple bacterial strains .

化学反応の分析

Cyclization and Condensation Reactions

3-Phenyl-4,5-dihydro-1H-pyrazole derivatives are frequently synthesized via cyclization reactions. A common method involves Knoevenagel condensation followed by hydrazine-mediated cyclization:

Key findings:

-

Substituents on acetophenone (e.g., -H, -CH₃, -F) influence reaction efficiency and product diversity .

-

Cyclization with thiosemicarbazide under acidic conditions forms stable thioamide derivatives .

Acylation and Nucleophilic Substitutions

The secondary amine in the pyrazole ring reacts with electrophiles, enabling acylation and nucleophilic substitutions:

Key findings:

-

Acylation with succinic anhydride introduces carboxylic acid moieties, enhancing solubility for biological studies.

-

Carboxamide derivatives exhibit carbonic anhydrase inhibition, relevant for drug design .

1,3-Dipolar Cycloadditions

The dihydropyrazole core participates in cycloaddition reactions to form polycyclic systems:

Key findings:

-

Chloramine-T catalyzes nitrile imine generation, enabling regioselective cycloadditions .

-

Amberlyst-15 enhances reaction efficiency under mild conditions (room temperature) .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the phenyl group:

Key findings:

-

Suzuki coupling introduces aryl groups at the 3-position, enabling structural diversification .

-

Trifluoromethylation enhances metabolic stability in pharmaceutical applications .

Oxidation and Dehydrogenation

Controlled oxidation converts dihydropyrazoles to fully aromatic pyrazoles:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| I₂, Selectfluor, DMSO | 80°C, 12h | 1,4-Disubstituted pyrazoles | 70–85% | |

| H₂O₂, FeCl₃ | Ethanol, reflux | 3-Phenyl-1H-pyrazole | 65% |

Key findings:

特性

CAS番号 |

936-48-1 |

|---|---|

分子式 |

C9H10N2 |

分子量 |

146.19 g/mol |

IUPAC名 |

3-phenyl-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-5,10H,6-7H2 |

InChIキー |

AZPXELGXAFZFPC-UHFFFAOYSA-N |

正規SMILES |

C1CNN=C1C2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。